Tipetropium bromide

Description

Structural Determinants of Subtype Preference

Tiotropium bromide exhibits preferential binding to M3 muscarinic receptors over other subtypes, though its selectivity is modest compared to next-generation agents. Binding affinity studies demonstrate that tiotropium binds M3 receptors with a half-maximal inhibitory concentration (IC50) of 0.14 nM, compared to 0.09 nM for M2 receptors. This 1.5-fold selectivity ratio arises from subtle differences in the extracellular loop 2 (ECL2) region of M3 receptors, where leucine at position 225 (Leu225) replaces phenylalanine (Phe181) found in M2 receptors. The bulkier phenylalanine in M2 creates steric hindrance, reducing tiotropium’s access to the orthosteric pocket (Figure 1).

Table 1: Binding Affinities of Tiotropium Bromide Across Muscarinic Receptor Subtypes

| Receptor Subtype | IC50 (nM) | Selectivity Ratio (M3/Subtype) |

|---|---|---|

| M1 | 0.13 | 1.08 |

| M2 | 0.09 | 1.55 |

| M3 | 0.14 | 1.00 |

| M4 | 0.38 | 0.37 |

| M5 | 0.18 | 0.78 |

Functional Consequences of Subtype Engagement

While M3 receptors mediate bronchoconstriction in airway smooth muscle, M2 receptors inhibit acetylcholine release via presynaptic feedback loops. Tiotropium’s partial M2 blockade may paradoxically enhance bronchodilation by disinhibiting acetylcholine release, which then saturates residual M3 receptors not occupied by the drug. However, this effect is negligible clinically due to tiotropium’s high receptor occupancy at therapeutic doses.

Properties

CAS No. |

54376-91-9 |

|---|---|

Molecular Formula |

C25H32BrNOS |

Molecular Weight |

474.5 g/mol |

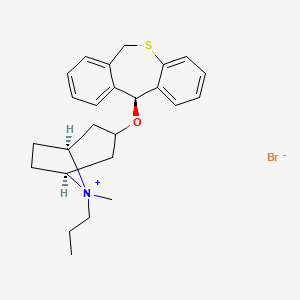

IUPAC Name |

(1S,5S)-3-[[(11S)-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]oxy]-8-methyl-8-propyl-8-azoniabicyclo[3.2.1]octane;bromide |

InChI |

InChI=1S/C25H32NOS.BrH/c1-3-14-26(2)19-12-13-20(26)16-21(15-19)27-25-22-9-5-4-8-18(22)17-28-24-11-7-6-10-23(24)25;/h4-11,19-21,25H,3,12-17H2,1-2H3;1H/q+1;/p-1/t19-,20-,21?,25-,26?;/m0./s1 |

InChI Key |

FMUHIHWMPMORRQ-IXKVGMCRSA-M |

Isomeric SMILES |

CCC[N+]1([C@H]2CC[C@H]1CC(C2)O[C@H]3C4=CC=CC=C4CSC5=CC=CC=C35)C.[Br-] |

Canonical SMILES |

CCC[N+]1(C2CCC1CC(C2)OC3C4=CC=CC=C4CSC5=CC=CC=C35)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tipetropium bromide involves several steps, starting from tropine and phenylacetic acid. The key steps include esterification, quaternization, and bromination. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as sulfuric acid.

Esterification: Tropine is reacted with phenylacetic acid in the presence of a catalyst to form the ester.

Quaternization: The ester is then quaternized using methyl bromide to form the quaternary ammonium compound.

Bromination: Finally, the compound is brominated to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tipetropium bromide undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the quaternary ammonium group.

Substitution: Nucleophilic substitution reactions can occur, particularly at the bromide site.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield secondary amines .

Scientific Research Applications

Clinical Applications

1. Chronic Obstructive Pulmonary Disease (COPD)

Tiotropium bromide is extensively used as a maintenance therapy for patients with COPD. Studies have demonstrated that it significantly improves lung function, reduces exacerbations, and enhances quality of life. For instance:

- A long-term evaluation indicated that tiotropium provided superior bronchodilation compared to placebo, with a mean increase in FEV1 (forced expiratory volume in one second) observed over 12 months (p < 0.01) .

- Patients receiving tiotropium experienced fewer exacerbations and hospitalizations compared to those on placebo (p < 0.05) .

2. Asthma Management

Recent research has expanded the use of tiotropium to asthma patients, particularly those who remain symptomatic despite treatment with inhaled corticosteroids. A comprehensive clinical program involving multiple trials has shown that tiotropium can effectively reduce asthma symptoms and improve lung function when used as an add-on therapy .

Efficacy and Safety

Efficacy

The efficacy of tiotropium bromide is well-documented across various studies:

- In a meta-analysis involving multiple clinical trials, tiotropium was found to improve health status scores significantly compared to placebo .

- The UPLIFT study demonstrated that patients using tiotropium had reduced rates of COPD exacerbations and improved overall lung function over four years .

Safety Profile

Tiotropium is generally well-tolerated; however, some adverse effects have been noted:

- The incidence of dry mouth was higher in the tiotropium group compared to placebo (16% vs. 2.7%, p < 0.05) .

- Other adverse events were comparable to placebo, indicating a favorable safety profile for long-term use .

Case Studies

Case Study 1: Tiotropium in COPD Patients

A study involving 921 COPD patients highlighted that those treated with tiotropium had a higher completion rate (81.3%) compared to the placebo group (72.2%) . The study also reported significant improvements in both FEV1 and FVC (forced vital capacity) measurements over time.

Case Study 2: Tiotropium in Asthma Management

In a clinical trial assessing tiotropium as an add-on therapy for asthma patients aged six years and older, results showed significant improvements in lung function and symptom control compared to those receiving standard treatment alone . This indicates the potential for broader applications of tiotropium beyond COPD.

Summary Table of Key Findings

Mechanism of Action

Tipetropium bromide exerts its effects by blocking muscarinic acetylcholine receptors in the smooth muscles of the airways. This inhibition prevents acetylcholine from binding to these receptors, leading to muscle relaxation and bronchodilation. The primary molecular targets are the M1, M2, and M3 muscarinic receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tiotropium bromide belongs to the class of inhaled anticholinergics, which includes short-acting agents (e.g., ipratropium) and other LAMAs (e.g., glycopyrronium, umeclidinium). Below is a detailed comparison:

Pharmacokinetic and Pharmacodynamic Properties

| Parameter | Tiotropium Bromide | Ipratropium Bromide | Glycopyrronium Bromide | Umeclidinium Bromide |

|---|---|---|---|---|

| Receptor Selectivity | M1, M3 > M2 | Non-selective | M3 > M1, M2 | M3 > M1, M2 |

| Onset of Action | 30–60 minutes | 5–15 minutes | 5–10 minutes | 5–15 minutes |

| Duration of Action | 24 hours | 4–6 hours | 12–24 hours | 24 hours |

| Half-life | 34.7 hours | 2 hours | 12.3 hours | 11 hours |

| Bioavailability | ~19.5% (inhaled) | ~7% (inhaled) | ~15% (inhaled) | ~13% (inhaled) |

| Metabolism | Non-hepatic (hydrolysis) | Hepatic (CYP450) | Non-hepatic (hydrolysis) | Non-hepatic (hydrolysis) |

Tiotropium’s prolonged duration stems from its slow dissociation from M3 receptors, whereas ipratropium (short-acting) requires 4x daily dosing . Glycopyrronium and umeclidinium share tiotropium’s once-daily dosing but differ in receptor selectivity and metabolic pathways .

Clinical Efficacy in COPD

A 12-month study comparing tiotropium bromide (18 µg once daily) with ipratropium/salbutamol (40/200 µg 4x daily) in 4,227 COPD patients found:

- Exacerbation Rate : 1.07 vs. 1.31 events/year (p < 0.001) .

- FEV₁ Improvement : +120 mL (tiotropium) vs. +30 mL (ipratropium/salbutamol) (p < 0.01) .

- Hospitalizations : 12% reduction with tiotropium (p = 0.03) .

In contrast, glycopyrronium showed non-inferiority to tiotropium in FEV₁ improvement but had a faster onset (5 vs. 30 minutes) .

Formulation and Stability

Tiotropium’s monohydrate crystalline form provides superior stability under humidity and pressure compared to anhydrous forms of other LAMAs . Analytical methods (e.g., 2D-UHPLC-MS/MS) confirm its sub-pg/ml sensitivity in plasma, ensuring precise pharmacokinetic monitoring .

Biological Activity

Tiotropium bromide, a long-acting muscarinic antagonist (LAMA), is primarily utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma. This compound exhibits significant biological activity through its mechanism of action, pharmacokinetics, and therapeutic efficacy. This article provides a comprehensive overview of the biological activity of tiotropium bromide, supported by relevant data tables and case studies.

Tiotropium bromide functions as a potent antagonist of muscarinic acetylcholine receptors (mAChRs), particularly M1 and M3 subtypes, which are located in airway smooth muscle. By blocking these receptors, tiotropium induces bronchodilation and reduces mucus secretion, thereby alleviating symptoms associated with obstructive airway diseases. The compound has a high affinity for mAChRs, approximately ten times more potent than ipratropium bromide, and demonstrates prolonged receptor binding, allowing for once-daily dosing .

Pharmacokinetics

Tiotropium is characterized by its low systemic absorption due to its quaternary ammonium structure, which limits gastrointestinal absorption and prevents central nervous system side effects. Its pharmacokinetic profile includes:

- Bioavailability : Minimal systemic bioavailability due to poor gastrointestinal absorption.

- Half-life : Approximately 25 hours, allowing for sustained bronchodilation.

- Elimination : Primarily excreted unchanged in urine .

Case Studies and Clinical Trials

- Long-Term Efficacy in COPD : A study involving 1,000 COPD patients demonstrated significant improvements in lung function (FEV1) and quality of life metrics over a 12-month period. Patients receiving tiotropium showed a reduction in exacerbation rates compared to those on placebo .

- Pediatric Use : A randomized controlled trial assessed the efficacy of intermittent tiotropium bromide in children aged 6 to 35 months with episodic wheezing. Results indicated that tiotropium significantly reduced wheezing episodes compared to standard treatments, with no major safety concerns reported .

- Anti-Inflammatory Effects : Research has shown that tiotropium exerts anti-inflammatory effects in models of cigarette smoke-induced lung inflammation. In murine studies, it was found to reduce neutrophilic inflammation with an IC50 of 0.058 mg/mL .

Comparative Efficacy

The following table summarizes key findings from various studies comparing tiotropium bromide with other treatments:

| Study | Treatment Group | FEV1 Improvement (%) | Exacerbation Rate Reduction (%) | Adverse Effects |

|---|---|---|---|---|

| INSPIRE Study | Tiotropium vs. Salmeterol + Fluticasone | 12% over baseline | No significant difference | Dry mouth (16%) |

| Long-term COPD Study | Tiotropium vs. Placebo | 22% during peak response | Reduced by 25% | Comparable to placebo |

| Pediatric Wheezing Trial | Tiotropium (5 µg) | Not specified | Significant reduction compared to albuterol alone | No major safety concerns |

Safety Profile

The safety profile of tiotropium bromide is generally favorable. Common side effects include:

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Tiotropium bromide in respiratory disease models, and how can they be experimentally validated?

- Methodological Answer : To validate mechanisms, design in vitro binding assays targeting muscarinic receptors (M1-M5 subtypes) to quantify receptor affinity and antagonism. Pair this with in vivo bronchoconstriction models (e.g., acetylcholine-induced bronchospasm in rodents) to assess functional outcomes. Use dose-response curves and statistical analyses (e.g., ANOVA) to compare efficacy against controls like Ipratropium bromide . Chromatographic methods (e.g., HPLC) can quantify drug distribution in lung tissue .

Q. How should researchers design experiments to assess the long-term safety profile of Tiotropium bromide in chronic obstructive pulmonary disease (COPD) studies?

- Methodological Answer : Implement longitudinal cohort studies with spirometry metrics (FEV1, FVC) and adverse event monitoring over ≥12 months. Include control groups receiving placebo or alternative bronchodilators. Use survival analysis (Kaplan-Meier curves) to evaluate adverse outcomes (e.g., dry mouth, cardiovascular events) and Cox proportional hazards models to adjust for confounders like smoking history .

Q. What standardized protocols exist for quantifying Tiotropium bromide’s bioavailability in different delivery systems (e.g., dry powder inhalers)?

- Methodological Answer : Follow pharmacopeial guidelines for inhalation products (e.g., USP 〈601〉) to test aerosol particle size distribution (via cascade impaction) and fine particle fraction (FPF). Validate plasma concentration measurements using LC-MS/MS, ensuring calibration curves meet FDA bioanalytical criteria (precision ≤15% CV) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for Tiotropium bromide across ethnic populations or genetic polymorphisms?

- Methodological Answer : Conduct pharmacogenomic studies to identify SNPs in CYP450 enzymes or transporters (e.g., OCT1). Use population pharmacokinetic modeling (NONMEM) to quantify variability. Stratify analysis by ethnicity and adjust for covariates (e.g., renal function) . Compare results with in vitro hepatocyte models expressing variant enzymes .

Q. What statistical approaches are optimal for analyzing conflicting clinical trial data on Tiotropium bromide’s cardiovascular risks?

- Methodological Answer : Apply meta-analytic techniques (random-effects models) to aggregate data from trials like UPLIFT and TIOSPIR. Assess heterogeneity via I² statistics and perform subgroup analyses (e.g., age, comorbidities). Sensitivity analyses should exclude high-risk-of-bias studies . Bayesian methods can integrate prior evidence to refine risk estimates .

Q. How can in silico modeling improve the optimization of Tiotropium bromide’s dosing regimens for pediatric populations?

- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models incorporating pediatric lung physiology and maturation of metabolic enzymes. Validate simulations against sparse clinical data using maximum likelihood estimation. Collaborate with regulatory agencies to align with EMA/FDA pediatric investigation plans .

Q. What interdisciplinary strategies address the discordance between in vitro receptor-binding data and in vivo efficacy outcomes for Tiotropium bromide?

- Methodological Answer : Integrate systems biology approaches, linking receptor occupancy (measured via PET imaging) to functional MRI-based lung compliance metrics. Use machine learning (e.g., random forests) to identify biomarkers bridging molecular and clinical endpoints .

Methodological Resources

- Experimental Design : Reference pharmacopeial standards (e.g., USP) for analytical validation .

- Data Contradiction Analysis : Apply meta-regression or Bayesian frameworks to reconcile heterogeneous findings .

- Interdisciplinary Collaboration : Leverage PBPK modeling and omics technologies for translational research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.